molecular formula C7H7P B12598518 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene CAS No. 632340-40-0

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene

Cat. No.: B12598518
CAS No.: 632340-40-0
M. Wt: 122.10 g/mol
InChI Key: AMAQKLKQYJZECJ-UHFFFAOYSA-N
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Description

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is a unique organophosphorus compound characterized by its bicyclic structure. This compound consists of a phosphorus atom integrated into a bicyclo[2.2.2]octa-2,5,7-triene framework, making it an interesting subject for research in organic and inorganic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene typically involves the reaction of bicyclo[2.2.2]octa-2,5,7-triene with a phosphorus-containing reagent. One common method includes the use of a rhodium (I) complex as a catalyst, which facilitates the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The phosphorus atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phosphabicyclo[2.2.2]octa-2,5,7-triene involves its interaction with various molecular targets. The phosphorus atom can form bonds with metals, making it a useful ligand in catalysis. The bicyclic structure also allows for unique interactions with other molecules, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phosphabicyclo[2.2.2]octa-2,5,7-triene is unique due to the presence of the phosphorus atom within the bicyclic framework, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

632340-40-0

Molecular Formula

C7H7P

Molecular Weight

122.10 g/mol

IUPAC Name

1-phosphabicyclo[2.2.2]octa-2,5,7-triene

InChI

InChI=1S/C7H7P/c1-4-8-5-2-7(1)3-6-8/h1-7H

InChI Key

AMAQKLKQYJZECJ-UHFFFAOYSA-N

Canonical SMILES

C1=CP2C=CC1C=C2

Origin of Product

United States

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